molecular formula C12H9NO B13443925 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde CAS No. 136178-42-2

1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde

Cat. No.: B13443925
CAS No.: 136178-42-2
M. Wt: 183.21 g/mol
InChI Key: WBEXUPDICMRHHG-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound features a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde can be synthesized through the N-alkylation of indole derivatives. One common method involves the reaction of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide and 50% sodium hydroxide in toluene . This reaction proceeds under mild conditions and avoids alkyne/allene rearrangement.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale N-alkylation reactions using similar conditions as described above. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid.

    Reduction: 1-(prop-2-yn-1-yl)-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The indole ring can interact with aromatic residues in proteins, affecting their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Uniqueness: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is unique due to its combination of an indole ring, a prop-2-yn-1-yl group, and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

136178-42-2

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-prop-2-ynylindole-2-carbaldehyde

InChI

InChI=1S/C12H9NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h1,3-6,8-9H,7H2

InChI Key

WBEXUPDICMRHHG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=C1C=O

Origin of Product

United States

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